1-Ethynyl-3-Iodobenzene
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Overview
Description
1-Ethynyl-3-Iodobenzene is an organic compound that belongs to the class of iodobenzenes It consists of a benzene ring substituted with an ethynyl group at the first position and an iodine atom at the third position
Preparation Methods
1-Ethynyl-3-Iodobenzene can be synthesized through several methods. One common synthetic route involves the Sonogashira coupling reaction, where an aryl halide (such as 3-iodobenzene) is coupled with an alkyne (such as ethynyl) in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions and produces high yields of the desired product.
Another method involves the direct iodination of 1-ethynylbenzene using iodine and a suitable oxidizing agent . This method is less commonly used due to the potential for side reactions and lower yields.
Chemical Reactions Analysis
1-Ethynyl-3-Iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling, Heck reaction, and Suzuki coupling.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Scientific Research Applications
1-Ethynyl-3-Iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials, including polymers and nanomaterials.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-Iodobenzene primarily involves its reactivity towards various chemical reagents. The iodine atom and ethynyl group provide sites for nucleophilic and electrophilic attacks, respectively. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the ethynyl group and promoting the oxidative addition of the aryl halide .
Comparison with Similar Compounds
1-Ethynyl-3-Iodobenzene can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-ethynyl-3-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5I/c1-2-7-4-3-5-8(9)6-7/h1,3-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJKKRVELACDQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608289 |
Source
|
Record name | 1-Ethynyl-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53273-18-0 |
Source
|
Record name | 1-Ethynyl-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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